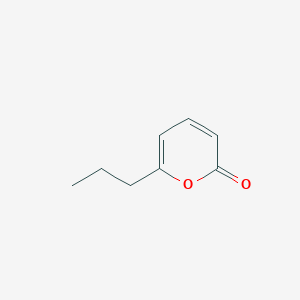

6-Propyl-2h-pyran-2-one

Description

Structure

3D Structure

Properties

CAS No. |

5247-93-8 |

|---|---|

Molecular Formula |

C8H10O2 |

Molecular Weight |

138.16 g/mol |

IUPAC Name |

6-propylpyran-2-one |

InChI |

InChI=1S/C8H10O2/c1-2-4-7-5-3-6-8(9)10-7/h3,5-6H,2,4H2,1H3 |

InChI Key |

DIYWMJFAVIYCGH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=CC(=O)O1 |

Origin of Product |

United States |

Occurrence, Isolation, and Biological Production

Identification from Fungal Species

Fungi, particularly of the genus Trichoderma, are notable producers of a variety of volatile organic compounds, including pyrones.

Isolation from Trichoderma viride and Trichoderma asperellum

Volatiles emitted by the soil fungi Trichoderma viride and Trichoderma asperellum have been collected and analyzed. Among the several alkyl- and alkenyl-2H-pyran-2-ones identified, 6-propyl-2H-pyran-2-one was detected. researchgate.net Its discovery was alongside other known and new pyrone derivatives, highlighting the diversity of secondary metabolites produced by these fungi. researchgate.net While 6-pentyl-2H-pyran-2-one (6-PP) is often the most abundant volatile from Trichoderma species, the presence of this compound contributes to the complex chemical profile of these microorganisms. researchgate.netnih.gov

Detection in Daldinia clavata

The tropical ascomycete Daldinia clavata is another fungus known to produce a range of volatile compounds. While a direct identification of this compound in D. clavata has not been explicitly reported, studies have confirmed the presence of a mixture of 6-propyl-, 6-pentyl-, and 6-heptyl-2H-pyran-2-one in Trichoderma viride. nih.gov Research on D. clavata has led to the identification of a higher homolog, 6-nonyl-2H-pyran-2-one, as a new natural product from this species. nih.gov This finding suggests that the biosynthetic machinery for producing 6-alkyl-2H-pyran-2-ones is present in Daldinia, making the presence of other chain-length variants like the propyl form plausible.

Discovery in Plant-Derived Products (e.g., Mesquite Flour)

A closely related compound, 5,6-dihydro-6-propyl-2H-pyran-2-one, has been identified as the primary volatile component of mesquite flour, derived from the pods of Prosopis species. researchgate.net Its concentration was determined to be 59.75 ± 7.07 mg/kg. researchgate.net This compound is noted for its distinct coconut-like fragrance combined with a peppermint aroma. researchgate.net

Detection in Other Biological Matrices (e.g., Apis cerana indica Beehives)

The methanolic extract of beehives from the Indian honey bee, Apis cerana indica, has been found to contain 6-propyl-5,6-dihydro-2H-pyran-2-one. nih.govresearchgate.net This compound was one of many identified in a comprehensive chemical profiling of the beehive, which is a complex matrix of wax, pollen, honey, and bee secretions. nih.gov

Biosynthetic Pathways and Regulation

The biosynthesis of 6-alkyl-α-pyrones in fungi has been a subject of scientific inquiry, with studies pointing towards fatty acid metabolism as a key precursor source.

Elucidation of Precursor Incorporation (e.g., linoleic acid, mevalonate)

Studies on the biosynthesis of the related compound, 6-pentyl-α-pyrone, in Trichoderma harzianum and Trichoderma viride have provided significant insights. These fungi were shown to incorporate radiolabelled [U-14C]linoleic acid and [5-14C]sodium mevalonate (B85504) into the final pyrone structure. nih.govresearchgate.net The incorporation of radioactivity from [14C]linoleic acid was observed to be more rapid than that from [14C]mevalonate. nih.govresearchgate.net Furthermore, no radioactivity was detected in 6-pentyl-α-pyrone when the fungi were incubated with [1-14C]linoleic acid, suggesting that β-oxidation of linoleic acid is a probable and crucial step in the biosynthetic pathway. nih.gov The mevalonate pathway is an essential metabolic route that produces five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are precursors to a vast number of biomolecules. wikipedia.org

Data Tables

Table 1: Fungal Sources of this compound and Related Compounds

| Fungal Species | Compound Identified | Reference(s) |

| Trichoderma viride | This compound | researchgate.net |

| Trichoderma asperellum | This compound | researchgate.net |

| Daldinia clavata | 6-Nonyl-2H-pyran-2-one (related compound) | nih.gov |

Table 2: Plant and Animal-Derived Sources of this compound Analogs

| Biological Matrix | Compound Identified | Concentration | Reference(s) |

| Mesquite (Prosopis spp.) Flour | 5,6-dihydro-6-propyl-2H-pyran-2-one | 59.75 ± 7.07 mg/kg | researchgate.net |

| Apis cerana indica Beehive | 6-Propyl-5,6-dihydro-2H-pyran-2-one | Not Quantified | nih.govresearchgate.net |

Table 3: Precursors in the Biosynthesis of a Related Pyrone

| Precursor Studied | Organism | Biosynthetic Product Investigated | Key Finding | Reference(s) |

| Linoleic Acid | Trichoderma harzianum, T. viride | 6-Pentyl-α-pyrone | Incorporated into the product, suggesting β-oxidation is a key step. | nih.govresearchgate.net |

| Mevalonate | Trichoderma harzianum, T. viride | 6-Pentyl-α-pyrone | Incorporated into the product, but at a slower rate than linoleic acid. | nih.govresearchgate.net |

A Note on the Chemical Compound “this compound”

Following a thorough review of scientific literature, it has been determined that there is limited specific information available concerning the genetic and enzymatic control of biosynthesis and the biotechnical production of This compound .

The ChEBI database confirms that this compound is a known metabolite produced by fungi of the Trichoderma genus. ebi.ac.uk However, extensive research into the genetic regulation of pyranone biosynthesis in Trichoderma, including studies on the Thctf1 transcription factor , is predominantly associated with a closely related compound, 6-pentyl-2H-pyran-2-one (often abbreviated as 6-PP).

This pentyl-variant is a well-documented volatile organic compound and secondary metabolite known for its significant antifungal properties. The biosynthetic pathways, including the polyketide synthase genes and regulatory elements involved in its production, have been a key focus of research. Similarly, strategies for optimizing the yield of 6-pentyl-2H-pyran-2-one have been explored in the context of its potential use as a biocontrol agent.

Given that the detailed research findings requested in the outline—specifically concerning the Thctf1 transcription factor and yield optimization—are available for 6-pentyl-2H-pyran-2-one rather than the specified this compound, we are unable to generate an article that strictly adheres to the provided outline for the requested compound without resorting to speculation.

To provide an accurate and scientifically sound article, we request your clarification on whether to proceed with an article on the more extensively researched 6-pentyl-2H-pyran-2-one , which would align with the specific examples mentioned in the instructions.

Chemical Synthesis Methodologies and Derivatization

Established Synthetic Routes to 6-Propyl-2H-pyran-2-one

The construction of the this compound ring system can be achieved through several established methodologies, including asymmetric synthesis, gold-catalyzed reactions, and other alternative approaches.

Catalytic Asymmetric Synthesis Approaches (e.g., Mukaiyama Aldol (B89426) Reaction via chiral Lewis acid catalysis)

Catalytic asymmetric synthesis provides a powerful tool for the enantioselective synthesis of chiral molecules like this compound. The Mukaiyama aldol reaction, a cornerstone of carbon-carbon bond formation, has been extensively utilized in this context. wikipedia.orgnih.gov This reaction typically involves the addition of a silyl (B83357) enol ether to an aldehyde, mediated by a Lewis acid. wikipedia.org The use of chiral Lewis acids allows for the stereoselective formation of aldol adducts, which can then be cyclized to afford the desired pyranone. nih.gov

The stereochemical outcome of the Mukaiyama aldol reaction, yielding either syn- or anti-diastereomers, is highly dependent on the reaction conditions, the nature of the substrates, and the specific Lewis acid catalyst employed. wikipedia.orgbeilstein-journals.org For instance, the use of chiral copper(II)-bis(oxazoline) complexes as catalysts in aqueous media has been shown to be effective for the asymmetric Mukaiyama aldol reaction, leading to good yields and enantioselectivities. nih.gov The development of water-compatible Lewis acids has further expanded the scope and applicability of this reaction in environmentally benign solvent systems. nih.gov

The vinylogous Mukaiyama aldol reaction (VMAR) represents a significant extension of this methodology, allowing for the formation of larger molecular fragments and the introduction of a 1,5-relationship between functional groups. mdpi.com This reaction has proven to be a strategically important transformation in the asymmetric synthesis of complex polyketide natural products. mdpi.com

| Method | Key Reagents | Catalyst Type | Key Advantages | Reference |

|---|---|---|---|---|

| Mukaiyama Aldol Reaction | Silyl enol ether, Aldehyde | Chiral Lewis Acid (e.g., Cu(II)-bis(oxazoline)) | High stereoselectivity, access to chiral pyranones. | wikipedia.orgnih.gov |

| Vinylogous Mukaiyama Aldol Reaction (VMAR) | Silyl dienol ether, Aldehyde | Lewis Acid | Formation of larger fragments, synthesis of polyketide structures. | mdpi.com |

Gold-Catalyzed Coupling Reactions for Pyranone Ring Formation

Homogeneous gold catalysis has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including pyranones. researchgate.netrsc.org Gold catalysts, known for their mild Lewis acidity and ability to activate alkynes, can facilitate intramolecular cyclization reactions to form the pyranone ring. researchgate.netmdpi.com

One common strategy involves the gold-catalyzed reaction of a suitable precursor containing both an alkyne and a carboxylic acid functionality. The gold catalyst activates the alkyne, making it susceptible to nucleophilic attack by the carboxylic acid, leading to the formation of the pyranone ring through a 6-endo-dig cyclization. nih.gov This methodology offers a direct and efficient route to substituted 2-pyrones.

Furthermore, gold-catalyzed oxidative C-H insertions have been developed for the synthesis of polycyclic 2H-pyran-3(6H)-ones. researchgate.net These reactions demonstrate the versatility of gold catalysis in constructing complex molecular architectures.

Alternative Methodologies (e.g., radical bromination, dehydrobromination of precursors)

Alternative synthetic routes to 2H-pyran-2-ones often involve the functionalization of a pre-existing dihydro-2H-pyran-2-one scaffold. For instance, a common method involves the radical bromination of 5,6-dihydro-2H-pyran-2-one using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. orgsyn.org The resulting brominated intermediate can then undergo dehydrobromination upon treatment with a base, such as triethylamine, to introduce the double bond and form the 2H-pyran-2-one ring. orgsyn.org This two-step sequence provides a straightforward method for the preparation of the parent 2H-pyran-2-one.

Synthesis of Analogs and Structurally Related Pyranone Derivatives

The versatile reactivity of the pyranone scaffold allows for the synthesis of a wide array of analogs and structurally related derivatives through modifications at various positions of the ring.

Modifications of the 6-Alkyl Substituent and Ring Saturation

The substituent at the 6-position of the pyranone ring can be varied to synthesize a range of analogs. For example, the synthesis of 6-bicycloaryl substituted (S)- and (R)-5,6-dihydro-2H-pyran-2-ones has been reported. nih.gov These modifications are often explored to investigate the structure-activity relationships of biologically active pyranones.

The saturation of the pyranone ring is another common modification. For instance, tetrahydro-6-propyl-2H-pyran-2-one, also known as δ-octalactone, is a saturated analog of this compound. nist.gov The synthesis of such saturated derivatives can be achieved through various methods, including the lactonization of the corresponding hydroxy acids.

Introduction of Heteroatoms and Functional Groups onto the Pyranone Scaffold

The introduction of heteroatoms and various functional groups onto the pyranone scaffold significantly expands the chemical space of accessible derivatives. chemrxiv.org This functionalization can be achieved through a variety of synthetic transformations.

For instance, amination reactions can be used to introduce nitrogen-containing functional groups. The deprotection of a benzoylamino group on the pyranone ring using concentrated sulfuric acid can yield the corresponding 3-amino derivative. umich.edu Furthermore, domino protocols have been developed for the synthesis of 2-oxo-2H-pyran-3-carbonitriles bearing methylthio or amine substituents at the 4-position. acs.org

The introduction of other heteroatoms, such as sulfur, can also be accomplished. For example, the synthesis of thienopyrones has been achieved from 4-sulfanyl-6-methylpyran-2-one derivatives. researchgate.net Additionally, electrochemical methods have been explored for the introduction of a wide range of heteroatoms onto carbon backbones, which could potentially be applied to the functionalization of pyranone scaffolds. chemrxiv.org

Stereoselective Synthesis of Chiral Pyranone Derivatives

The synthesis of chiral pyranone derivatives, where specific three-dimensional arrangements of atoms are achieved, is of paramount importance. These stereoselective methods allow for the creation of optically active compounds, which is crucial in many applications.

One notable approach involves the use of chiral catalysts to control the stereochemical outcome of a reaction. For instance, highly functionalized 2,3-dihydro-4-pyranones with three contiguous chiral centers have been synthesized with high diastereoselectivity and enantioselectivity. nih.gov This was achieved using a chiral phosphine (B1218219) oxide catalyst that activates silicon tetrachloride and promotes a double aldol reaction, followed by a stereoselective cyclization. nih.gov

Another powerful strategy is organocatalytic domino reactions. The domino-type Michael addition reaction, for example, has been employed to synthesize chiral, enantiomerically enriched dihydropyrano[2,3-c]pyrazole derivatives. metu.edu.tr This method utilizes quinine/squaramide-based acid-base bifunctional organocatalysts to induce stereoselectivity. metu.edu.tr The development of such methods is driven by the need for atom-economical and clean reactions to produce optically active compounds. metu.edu.tr

Furthermore, light-induced N-heterocyclic carbene (NHC) catalyzed asymmetric [4+2] cycloaddition reactions have been developed for the synthesis of chiral pyrano[2,3-c]pyrazolone derivatives. researchgate.netnih.gov These reactions can generate vicinal tertiary and quaternary carbon stereocenters with moderate to good yields and high enantioselectivity. researchgate.netnih.gov The use of cooperative catalysis, such as with dirhodium(II) carboxylates and chiral spiro phosphoric acids, has also proven effective in achieving highly enantioselective N-H insertion reactions of α-diazoketones, which are versatile building blocks for chiral compounds. researchgate.net

The following table summarizes key aspects of stereoselective synthesis methods for chiral pyranone derivatives:

| Method | Catalyst/Reagent | Key Transformation | Outcome | Reference |

| Catalytic Double Aldol Reaction | Chiral Phosphine Oxide / Silicon Tetrachloride | Double aldol reaction and stereoselective cyclization | Highly functionalized 2,3-dihydro-4-pyranones with three contiguous chiral centers | nih.gov |

| Domino-Type Michael Addition | Quinine/Squaramide-based Organocatalysts | Asymmetric Michael addition | Chiral, enantiomerically enriched dihydropyrano[2,3-c]pyrazole derivatives | metu.edu.tr |

| Light-Induced NHC Catalysis | N-Heterocyclic Carbene (NHC) | Asymmetric [4+2] cycloaddition | Chiral pyrano[2,3-c]pyrazolone derivatives with vicinal tertiary and quaternary stereocenters | researchgate.netnih.gov |

| Cooperative Catalysis | Dirhodium(II) Carboxylates / Chiral Spiro Phosphoric Acids | Enantioselective N-H insertion of α-diazoketones | Diverse chiral α-aminoketones | researchgate.net |

Reactivity and Chemical Transformations of the Pyranone Core

The 2H-pyran-2-one ring system is a versatile platform for a wide array of chemical transformations. Its unique electronic structure, which can be described as a cyclic, unsaturated lactone, imparts a reactivity profile that includes characteristics of both alkenes and arenes. clockss.org The presence of electrophilic centers at positions C-2, C-4, and C-6 makes it susceptible to nucleophilic attack, often leading to ring-opening and rearrangement reactions. clockss.orgumich.edu

Oxidation and Reduction Reactions

Oxidation and reduction reactions modify the functional groups attached to the pyranone core or the core itself, altering its properties and reactivity. In organic chemistry, oxidation is often characterized by an increase in the number of bonds to oxygen, while reduction involves a decrease. youtube.com

For instance, a primary alcohol on a pyranone derivative can be oxidized to an aldehyde using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC), or further to a carboxylic acid with stronger agents such as potassium permanganate (B83412) or chromic acid. youtube.com Secondary alcohols can be oxidized to ketones. youtube.com Conversely, carbonyl groups can be reduced to alcohols. The choice of oxidizing or reducing agent is critical to achieving the desired transformation. youtube.com

Nucleophilic and Electrophilic Substitution Reactions

The pyran-2-one ring exhibits a dual nature in its reactivity towards substitution reactions. While the aromatic character of 2H-pyran-2-ones is demonstrated by electrophilic substitutions, such as nitration and halogenation, which typically occur at the C-3 and C-5 positions, the ring is also vulnerable to nucleophilic attack. clockss.org

Nucleophilic substitution on the pyranone ring is a common and synthetically useful transformation. The electrophilic centers at C-2, C-4, and especially C-6 are susceptible to attack by nucleophiles. clockss.orgumich.edu These reactions often initiate a cascade of events, including ring opening and subsequent rearrangement to form new carbocyclic or heterocyclic systems. clockss.org The outcome of the reaction is highly dependent on the nature of the nucleophile and the substituents on the pyranone ring.

In contrast to the more common electrophilic aromatic substitution, nucleophilic aromatic substitution on aryl halides attached to a pyranone system is favored by electron-withdrawing groups. pressbooks.pub These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. pressbooks.pub

The following table provides a comparative overview of nucleophilic and electrophilic substitution on the pyranone core:

| Reaction Type | Favored By | Typical Positions of Attack/Substitution | Key Intermediate | Reference |

| Nucleophilic Substitution | Electron-withdrawing groups | C-2, C-4, C-6 | Meisenheimer complex (for aryl halides) | clockss.orgumich.edupressbooks.pub |

| Electrophilic Substitution | Electron-donating groups | C-3, C-5 | Carbocation | clockss.org |

Cycloaddition Reactions (e.g., Diels-Alder cycloaddition)

2H-pyran-2-ones are valuable dienes in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. clockss.orgumich.edu These [4+2] cycloaddition reactions have been extensively studied and utilized for the synthesis of a wide variety of carbocyclic and heterocyclic compounds. umich.eduresearchgate.net

Historically, these reactions often required high temperatures, leading to the decarboxylation of the initial bicyclic lactone adducts to form aromatic compounds. pkusz.edu.cn However, strategies have been developed to suppress this decarboxylation, such as the application of high pressure or the use of Lewis acids, allowing for the isolation of the bridged bicyclic intermediates. pkusz.edu.cn

The reactivity of 2H-pyran-2-ones in cycloaddition reactions can be modulated by their substituents. For example, computational studies have shown that decreasing the aromaticity of the pyranone substrate can lead to higher reactivity with strained alkynes. nsf.govrsc.org This has been experimentally verified, with 2H-pyran-2-thiones showing greater reactivity than their oxygen-containing counterparts. nsf.gov

Recent advancements include the use of 5-hydroxy-2-pyrones, generated in situ from 2H-pyran-2,5-diones, in base-catalyzed Diels-Alder reactions at room temperature. pkusz.edu.cn This method provides a mild and efficient route to highly functionalized bicyclic adducts. pkusz.edu.cn

Carbanion-Induced Ring Transformations

Carbanions, being strong nucleophiles, readily react with the 2H-pyran-2-one ring, primarily at the C-6 position. clockss.org This initial attack often leads to a ring-opening, which can be followed by decarboxylation and subsequent recyclization to form a variety of arenes and heteroarenes. clockss.org

This methodology has been exploited for the one-pot synthesis of complex molecules. For example, the reaction of functionalized 2H-pyran-2-ones with carbanions generated from various ketones or other active methylene (B1212753) compounds has been used to synthesize unsymmetrical biaryls and various fused heterocyclic systems. rsc.org This approach offers a convenient and innovative route to structurally diverse compounds. rsc.orgresearchgate.netthieme-connect.de

The specific outcome of the ring transformation is dependent on the nature of the carbanion and the substituents present on the pyranone ring. clockss.org This versatility makes carbanion-induced ring transformations a powerful tool in synthetic organic chemistry for the construction of complex molecular architectures from relatively simple pyranone precursors. rsc.orgresearchgate.netthieme-connect.deresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, including 6-Propyl-2h-pyran-2-one. Through the analysis of one-dimensional and two-dimensional spectra, detailed information about the carbon skeleton, proton environments, and their connectivity can be obtained.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Structural Elucidation

One-dimensional NMR techniques, specifically proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information for the structural elucidation of this compound.

¹H NMR spectroscopy reveals the number of different types of protons present in the molecule and their neighboring environments. The chemical shifts (δ) of the protons in this compound are influenced by their electronic environment, with electronegative atoms like oxygen causing a downfield shift. Spin-spin coupling between adjacent protons provides information about the connectivity of the carbon framework.

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone of the molecule. Each unique carbon atom in this compound gives a distinct signal, with its chemical shift indicative of its hybridization and bonding environment. For instance, the carbonyl carbon of the lactone ring typically appears significantly downfield.

| ¹H NMR Data for Tetrahydro-6-propyl-2H-pyran-2-one | |

| Solvent | CCl₄ |

| Instrument | Varian A-60 |

| Note: Specific chemical shift and coupling constant data were not available in the searched sources. |

| ¹³C NMR Data for 5,6-dihydro-2H-pyran-2-one | |

| δ (ppm) | 163.6, 144.1, 121.5, 68.9, 29.5 |

| Note: This data is for a related compound and serves as an illustrative example of typical chemical shifts for the pyranone ring system. |

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity of atoms and deducing the stereochemistry of molecules like this compound. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed.

COSY spectra reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This helps to piece together the fragments of the molecule identified in the ¹H NMR spectrum.

Application of Mosher's Esters for Absolute Configuration Assignment

For chiral molecules like this compound, which can exist as different enantiomers, determining the absolute configuration is a critical aspect of its characterization. The Mosher's ester analysis is a widely used NMR-based method for this purpose. nih.govspringernature.comumn.edu

This technique involves the derivatization of the chiral alcohol (or amine) with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.govumn.edu This creates a pair of diastereomeric esters. nih.govspringernature.com The protons in these diastereomers experience different magnetic environments, leading to observable differences in their ¹H NMR chemical shifts (Δδ = δS - δR). nih.govstackexchange.com By analyzing the pattern of these chemical shift differences for protons located on either side of the newly formed stereocenter, the absolute configuration of the original alcohol can be reliably determined. nih.govspringernature.comstackexchange.com This method relies on the principle that the diastereomeric esters adopt specific conformations where the phenyl group of the MTPA moiety shields one side of the molecule. stackexchange.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is extensively used for the identification and analysis of volatile compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is an ideal method for the identification and quantification of volatile and semi-volatile compounds in complex mixtures. thegoodscentscompany.com In the context of this compound, GC separates the compound from other components of a sample based on its boiling point and polarity. chromatographyonline.com The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its unambiguous identification by comparison with spectral libraries like the NIST Mass Spectrometry Data Center. researchgate.netnih.gov

| GC-MS Data for 6-propyl-5,6-dihydro-2H-pyran-2-one | |

| NIST Number | 413263 |

| Library | Main library |

| Top Peak (m/z) | 68 |

| Second Highest Peak (m/z) | 97 |

| Third Highest Peak (m/z) | 69 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass of a molecule with very high accuracy. This precision allows for the determination of the elemental composition of a compound, as it can distinguish between ions of the same nominal mass but different chemical formulas. For this compound, HRMS can provide an accurate mass measurement, which in turn confirms its molecular formula, C₈H₁₂O₂. nih.gov This is a crucial step in the structural elucidation process, providing a high degree of confidence in the compound's identity.

| Accurate Mass Data for 6-propyl-5,6-dihydro-2H-pyran-2-one | |

| Molecular Formula | C₈H₁₂O₂ |

| Monoisotopic Mass | 140.083729621 Da |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. nih.gov These methods offer a molecular fingerprint, allowing for the identification of functional groups and providing insights into the molecular structure of this compound. nih.gov

The IR and Raman spectra of this compound and its derivatives are characterized by specific absorption bands that correspond to the vibrations of its constituent functional groups. The most prominent of these is the C=O stretching vibration of the lactone ring, which typically appears as a strong band in the IR spectrum. The C=C stretching vibrations within the pyranone ring and the various C-H stretching and bending vibrations of the propyl group and the ring also give rise to characteristic peaks. nih.gov

Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental spectroscopy to achieve a more precise assignment of the observed vibrational bands. nih.govmdpi.com This combined approach allows for a detailed understanding of the molecule's vibrational behavior. nih.gov

A representative analysis of the vibrational spectra of a related 2-pyranone derivative is presented below, illustrating the typical regions for key functional group absorptions.

Table 1: Representative Vibrational Frequencies for a 2-Pyranone Derivative

| Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretch | 1720 - 1740 |

| C=C Stretch | 1600 - 1650 |

| C-H Stretch (Alkyl) | 2850 - 3000 |

This table provides a generalized range for characteristic vibrational frequencies based on spectroscopic studies of 2-pyranone derivatives. nih.govscielo.org.mx

The unique pattern of these vibrational bands serves as a molecular fingerprint, enabling the identification and differentiation of this compound from other compounds.

Some derivatives of 2H-pyran-2-one can exist in different tautomeric forms, such as keto-enol tautomers. nih.govmdpi.com Spectroscopic techniques, particularly ¹H-NMR and UV-Visible spectroscopy, are instrumental in studying these equilibria. nih.gov The presence and relative abundance of different tautomers can be influenced by factors such as solvent polarity. nih.gov For instance, in some cases, the keto form may be favored in polar aprotic solvents, while the enol form may be more prevalent in non-polar solvents. nih.gov While direct spectroscopic evidence for tautomerism in this compound itself is not extensively documented in the provided results, the study of related pyranone derivatives highlights the potential for such phenomena and the utility of spectroscopy in their investigation. mdpi.comsciforum.net

Chromatographic Methods for Separation and Purification

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used methods.

HPLC is a powerful technique for assessing the purity of non-volatile or thermally labile compounds. For pyranone derivatives, reverse-phase HPLC methods are commonly employed. sielc.com These methods can be scaled up for preparative separation to isolate impurities. sielc.com A typical mobile phase might consist of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The purity of the compound is determined by analyzing the chromatogram for the presence of any impurity peaks alongside the main peak of this compound.

Table 2: Example HPLC Parameters for Pyranone Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water with Formic Acid |

This table presents a general set of conditions for the HPLC analysis of pyranone compounds. sielc.com

Gas chromatography is the method of choice for analyzing volatile compounds like this compound. nist.govnist.gov In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that aids in its identification. researchgate.netresearchgate.net

GC is often coupled with a mass spectrometer (GC-MS) for definitive identification. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, which can be compared to spectral libraries for confirmation. researchgate.netresearchgate.net The Kovats retention index is another important parameter used in GC to standardize retention times across different systems. nist.gov

Table 3: GC and GC-MS Data for 6-propyl-5,6-dihydro-2H-pyran-2-one

| Analytical Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₂O₂ | nist.gov |

| Molecular Weight | 140.18 g/mol | nih.gov |

| Kovats Retention Index (non-polar column) | 1260, 1267.5 | nist.govnih.gov |

This table summarizes key GC and GC-MS data for a closely related compound, 6-propyl-5,6-dihydro-2H-pyran-2-one, as a reference.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov From this pattern, a detailed model of the electron density and, consequently, the molecular structure can be constructed. nih.gov

While a specific crystal structure for this compound was not found in the provided search results, the structures of related pyranone derivatives have been determined. nih.govresearchgate.net These studies reveal important details about bond lengths, bond angles, and the conformation of the pyranone ring. For example, in some derivatives, the pyran ring has been observed to adopt an envelope or a nearly planar conformation. nih.govresearchgate.net The crystal structure also provides information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the crystal lattice. nih.govresearchgate.net

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-propyl-5,6-dihydro-2H-pyran-2-one |

| Acetonitrile |

| Formic acid |

| Phosphoric acid |

| 4-hydroxy-6-methyl-2H-pyran-2-one |

| 6-phenyl-4-methylsulfanyl-2-oxo-2H-pyran-3-carbonitrile |

| 6-phenyl-4-methylsulfanyl-2-oxo-2H-pyran |

| 3-[1-(2-aminophenylimino)ethyl]-4-hydroxy-6-methyl-pyran-2-one |

| 4-hydroxybenzaldehyde |

Investigation of Biological Activities and Molecular Mechanisms Non Human Focused

Antimicrobial Properties

6-Propyl-2h-pyran-2-one exhibits a notable range of antimicrobial effects, targeting various fungal, oomycete, and bacterial pathogens.

Research has demonstrated that this compound possesses potent antifungal and anti-oomycete activities against a wide spectrum of plant pathogens. It has shown significant inhibitory effects against the litchi downy blight pathogen, Peronophythora litchii, by affecting its vegetative growth, sporangia production, and zoospore release. mdpi.com The compound is also effective against various Fusarium species, including Fusarium oxysporum. mdpi.com

Studies have documented its efficacy against a broad array of other phytopathogenic fungi, such as Sclerotinia sclerotiorum, Cronartium ribicola, Verticillium dahliae, and various Aspergillus species. mdpi.com Furthermore, analogues of this compound have demonstrated activity against Candida albicans. nih.gov One particular variant, viridepyronone, achieved 90% growth inhibition of Sclerotium rolfsii. nih.gov

Table 1: Antifungal Spectrum of this compound (6-PP) and its Analogues Press the buttons to sort the table data. Sort by Pathogen Sort by Compound

| Pathogen | Compound | Observed Effect | Citation |

|---|---|---|---|

| Peronophythora litchii | This compound | Inhibited growth and sporangial germination. | mdpi.com |

| Fusarium oxysporum | This compound | Inhibited filamentous growth. | mdpi.comnih.gov |

| Sclerotium rolfsii | Viridepyronone (analogue) | 90% growth inhibition. | nih.gov |

| Candida albicans | Massoia lactone (analogue) | Demonstrated activity against. | nih.gov |

| Staphylococcus aureus | This compound | Positive inhibitory activity at 100 μg/mL. | nih.gov |

While its antifungal properties are broad, the antibacterial action of this compound appears to be more selective. Studies have reported that it exhibits positive inhibitory activity against the Gram-positive bacterium Staphylococcus aureus at a concentration of 100 μg/mL. nih.gov However, the same research noted a lack of antibacterial activity against several other tested bacterial strains. nih.gov There is currently insufficient evidence in the reviewed literature to confirm its activity against Micrococcus luteus.

The antimicrobial effects of this compound are attributed to several distinct molecular mechanisms. One primary mode of action is the disruption of cell membrane integrity. nih.gov Its lipophilic nature enables it to penetrate the hydrophobic interior of the cell membrane, disturbing the lipid and protein arrangement and compromising the membrane's structure. nih.gov This disruption has been observed in Staphylococcus aureus, leading to diluted cytoplasm and the separation of the cell membrane from the cell wall. nih.gov

In the oomycete P. litchii, the compound's mechanism involves the modulation of the Target of Rapamycin (TOR) pathway, a key regulator of cellular growth and survival. mdpi.com Transcriptomic analysis revealed that this compound treatment alters the expression of TOR pathway-related genes, ultimately inhibiting the pathogen's growth and development. mdpi.comresearchgate.net

Furthermore, in the fungus Cylindrocarpon destructans, this compound was found to disturb the metabolic homeostasis, particularly amino acid metabolism. nih.gov This disruption leads to the induction of autophagy, a cellular self-degradation process, by downregulating and inhibiting the ECHS1 protein. nih.gov

Anti-inflammatory Investigations (in animal models)

Recent investigations have highlighted the anti-inflammatory potential of this compound. A study using a lipopolysaccharide (LPS)-stimulated mouse macrophage model demonstrated that the compound exerts both antioxidant and anti-inflammatory effects. nih.gov The research showed that this compound inhibits the production of inflammatory mediators induced by LPS. nih.gov Its anti-inflammatory action is linked to the activation of Heme oxygenase-1 (HO-1) and the Nrf2 signaling pathway, which are crucial in the cellular stress response. nih.gov Additionally, the compound was found to suppress the phosphorylation of MAPKs (mitogen-activated protein kinases) and inhibit the NF-κB signaling pathway, both of which are central to the inflammatory response. nih.gov

Potential Anticancer Research (as a candidate for drug development based on cellular studies)

While direct studies on the anticancer properties of this compound are limited, research on its derivatives suggests potential in this area. The cytotoxicity of four stereoisomers of a related compound, 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one, was evaluated against human cancer cell lines. researchgate.net The 2′-dehydroxy derivative of this compound showed the highest activity against HeLa (cervical cancer) cells, with an IC50 value of 1.4 μM. researchgate.net These findings indicate that the pyran-2-one scaffold is a promising structure for the development of new cytotoxic agents for cancer therapy.

Herbicidal Activity and Mode of Action

This compound and its derivatives have demonstrated significant phytotoxic, or herbicidal, activity. In a study evaluating stereoisomers of 6-(2-hydroxy-6-phenylhex-1-yl)-5,6-dihydro-2H-pyran-2-one, one isomer showed potent and stereospecific inhibition of both the shoots and roots of Italian ryegrass, with IC50 values of 260 µM and 43.2 µM, respectively. researchgate.net

Furthermore, this compound produced by the fungus Trichoderma atroviride has been shown to regulate the root development of Arabidopsis thaliana. researchgate.net It inhibits primary root growth while promoting the formation of lateral roots. researchgate.net This effect on root morphogenesis is linked to the modulation of auxin signaling pathways, a critical process for plant growth and development. researchgate.netnih.gov

Table 2: Herbicidal/Phytotoxic Effects of this compound and its Derivatives

| Compound | Target Plant | Effect | IC50 Value | Citation |

|---|---|---|---|---|

| 6-(2-hydroxy-6-phenylhex-1-yl)-5,6-dihydro-2H-pyran-2-one (isomer) | Italian Ryegrass (Shoots) | Inhibition | 260 µM | researchgate.net |

| 6-(2-hydroxy-6-phenylhex-1-yl)-5,6-dihydro-2H-pyran-2-one (isomer) | Italian Ryegrass (Roots) | Inhibition | 43.2 µM | researchgate.net |

| This compound | Arabidopsis thaliana | Inhibition of primary root growth | N/A | researchgate.net |

| This compound | Arabidopsis thaliana | Induction of lateral root formation | N/A | researchgate.net |

Role as a Biological Control Agent

This compound has been identified as a volatile organic compound (VOC) produced by soil fungi, notably from species such as Trichoderma viride and Trichoderma asperellum. researchgate.net These fungi are well-regarded for their role as biological control agents in agriculture, where they help protect plants from pathogens and can enhance growth.

The biological activities of pyranones from Trichoderma are a subject of significant interest. However, research has predominantly focused on a closely related homolog, 6-pentyl-2H-pyran-2-one (also known as 6PP). Studies on 6PP have demonstrated its role in promoting plant growth and inducing systemic resistance in plants like Arabidopsis thaliana by modulating auxin and ethylene (B1197577) signaling pathways. nih.govresearchgate.net This compound can inhibit the growth of pathogenic fungi and help establish beneficial plant-fungus interactions. smolecule.com

While this compound is a known metabolite in this context, specific and detailed research findings on its independent role in plant growth promotion or the induction of systemic resistance are not currently available. The scientific literature has yet to isolate and detail the specific contributions of the propyl-derivative in these complex biological processes. Therefore, data tables detailing its specific efficacy in plant growth or disease resistance cannot be generated at this time.

Detoxification Mechanisms of Pyranones in Fungi

Fungi, including Trichoderma species, possess sophisticated detoxification mechanisms to metabolize potentially toxic compounds in their environment. These mechanisms are crucial for survival, competition, and their roles as biocontrol agents. The processes can involve various enzymatic reactions, including oxidation, reduction, and conjugation, to transform harmful substances into less toxic metabolites.

While the detoxification of various mycotoxins and other secondary metabolites by Trichoderma is documented, specific studies on the detoxification pathways for this compound are absent from the current scientific record. Research on the biotransformation of the related compound, 6-pentyl-2H-pyran-2-one, has shown that other fungi can metabolize it into hydroxylated derivatives and carboxylic acids. However, the specific enzymes and pathways involved in the detoxification of this compound within Trichoderma spp. have not been elucidated.

Structure Activity Relationship Sar and Structural Modification Studies

Influence of Substituent Position on Bioactivity (e.g., 6-position alkyl/aryl vs. 5-position methyl)

The substitution pattern on the 2-pyrone ring is a critical determinant of biological activity. The vast majority of naturally occurring and synthetic analogs possess a substituent at the C-6 position, which appears to be a privileged site for activity.

While direct comparisons of moving an identical alkyl group, such as a propyl or pentyl chain, from the C-6 position to other locations on the pyrone ring are not extensively documented in available research, the influence of substitution at other positions has been explored. For instance, the presence of substituents at the C-4 position significantly modulates the bioactivity profile. Compounds like 4-hydroxy-6-alkyl-2-pyrones and 4-methyl-6-alkyl-2-pyrones are well-known classes of bioactive compounds. For example, fistupyrone (4-hydroxy-6-isovaleryl-2-pyrone), produced by Streptomyces, inhibits the infection of Alternaria brassicicola in Chinese cabbage seedlings. mdpi.com Similarly, hispidin, a 4-hydroxy-2-pyrone with a styryl group at the C-6 position, exhibits a wide range of effects including antioxidative and anti-inflammatory activities. mdpi.com

These examples underscore that while the C-6 position is key for the characteristic antifungal properties of compounds like 6-propyl-2H-pyran-2-one, functionalization at other sites, such as C-3, C-4, or C-5, can introduce, alter, or enhance different biological activities.

Effect of Alkyl Chain Length and Saturation on Efficacy

The nature of the alkyl chain at the C-6 position plays a pivotal role in determining the efficacy of these compounds, particularly their antifungal properties. Both the length of the chain and its degree of saturation are key factors.

Alkyl Chain Length: Research on a series of 4-methyl-6-alkyl-α-pyrones demonstrated a clear relationship between chain length and antifungal potency. Lower homologues in the series were found to be less effective, whereas compounds with C4 to C7 alkyl chains—specifically 4-methyl-6-butyl-α-pyrone, 4-methyl-6-pentyl-α-pyrone, 4-methyl-6-hexyl-α-pyrone, and 4-methyl-6-heptyl-α-pyrone—were all effective against a range of pathogenic fungi. This suggests that an optimal lipophilicity, conferred by a mid-length alkyl chain, is necessary for effective transport and interaction with fungal targets.

Saturation: The degree of saturation in both the pyrone ring and the side chain affects bioactivity. The naturally occurring compound 6-pentyl-2H-pyran-2-one (6-PP) features an unsaturated pyrone ring. Its saturated analogs, such as massoia lactone (5,6-dihydro-6-pentyl-2H-pyran-2-one) and δ-decalactone (tetrahydro-6-pentyl-2H-pyran-2-one), also exhibit significant antifungal activity against a variety of fungi, including Penicillium spp., Aspergillus fumigatus, and Candida albicans. nih.gov In some cases, the saturated or partially saturated analogs show enhanced potency against specific fungal species. For instance, (R)-5,6-dihydro-6-pentyl-2H-pyran-2-one was identified as the most active analog against certain Penicillium species. Furthermore, studies on massoia lactone (C10) have demonstrated complete inhibition of Fusarium graminearum growth at a concentration of 100 µg/mL. mdpi.comresearchgate.net

Another variant, (E)-(6-pent-1-enyl)-2H-pyran-2-one, which contains a double bond within the side chain, has also been isolated and is known to contribute to the biological profile of these compounds. nih.gov

Table 1: Effect of Alkyl Chain and Ring Saturation on Antifungal Activity

| Compound Name | Alkyl Chain | Ring System | Bioactivity Data | Target Organism | Source |

|---|---|---|---|---|---|

| 6-Pentyl-2H-pyran-2-one (6-PP) | Pentyl | 2H-Pyran-2-one (Unsaturated) | EC50: 43 µg/mL | Peronophythora litchii | mdpi.com |

| Massoia Lactone (C10) | Pentyl | 5,6-Dihydro-2H-pyran-2-one (Partially Saturated) | Complete inhibition at 100 µg/mL | Fusarium graminearum | mdpi.comresearchgate.net |

| δ-Decalactone | Pentyl | Tetrahydro-2H-pyran-2-one (Fully Saturated) | Active against Penicillium spp. | Penicillium spp. | nih.gov |

Impact of Functional Group Modifications (e.g., carbonyl vs. hydroxyl groups)

Modification of functional groups, particularly on the C-6 alkyl side chain, serves as a natural detoxification pathway in fungi and significantly alters bioactivity. The introduction of polar groups like hydroxyl or carbonyl functions generally reduces the antifungal potency compared to the parent compound.

Fungal biotransformation of 6-pentyl-2H-pyran-2-one often results in the formation of various monohydroxylated isomers. nih.gov These metabolic changes, which increase the polarity of the molecule, are considered a detoxification mechanism, implying that the resulting hydroxylated compounds have reduced toxicity to the fungi. nih.gov

A well-characterized analog with a functional group modification is viridepyronone, identified as 6-(4-oxopentyl)-2H-pyran-2-one. This compound, which contains a ketone (carbonyl) group on the side chain, demonstrates notable antifungal activity against Sclerotium rolfsii, with a minimum inhibitory concentration (MIC) for over 90% inhibition reported at 196 µg/mL. nih.gov This indicates that while the introduction of an oxygenated functional group may diminish activity compared to the parent alkyl pyrone, significant bioactivity can still be retained.

Table 2: Effect of Side-Chain Functional Group Modification on Antifungal Activity

| Compound Name | Modification | Bioactivity Data | Target Organism | Source |

|---|---|---|---|---|

| 6-Pentyl-2H-pyran-2-one (Parent) | None (Pentyl chain) | Potent antifungal activity | Various fungi | nih.govmdpi.com |

| Viridepyronone | Ketone on side chain (4-oxopentyl) | MIC >90%: 196 µg/mL | Sclerotium rolfsii | nih.gov |

| Monohydroxylated 6-PP derivatives | Hydroxyl group on side chain | Reduced antifungal toxicity (detoxification products) | Various fungi | nih.govnih.gov |

Stereochemical Contributions to Molecular Interactions and Biological Activity

Stereochemistry is a crucial factor that dictates the three-dimensional shape of this compound analogs, thereby influencing their ability to bind to biological targets. The introduction of chiral centers, particularly upon saturation of the pyrone ring or modification of the side chain, leads to stereoisomers that can exhibit markedly different biological activities.

The importance of stereochemistry is clearly demonstrated in studies of saturated analogs. For instance, massoia lactone (5,6-dihydro-6-pentyl-2H-pyran-2-one) contains a chiral center at the C-6 position. Research has shown that the specific stereoisomer can be critical for potency, with one study identifying the (R)-enantiomer as being particularly active against Penicillium species.

Further evidence comes from the characterization of metabolites produced by Trichoderma species. Detailed spectroscopic analysis led to the determination of the absolute configuration of complex derivatives such as 6-[(1′R,2′S)-dihydroxypentyl]-2H-pyran-2-one and 6-((1′S,2′R)-2′-propyloxiran-1-yl)-2H-pyran-2-one. researchgate.net The fact that biological systems produce these specific stereoisomers highlights the stereoselective nature of the enzymatic pathways involved in their biosynthesis and metabolism, which in turn suggests that target interactions are also likely to be highly stereospecific. This specificity underscores that the precise spatial arrangement of atoms is fundamental to the molecular interactions that underpin the biological activity of this class of compounds.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations for pyranone systems, enabling the prediction of various electronic and structural properties with high accuracy.

DFT calculations are instrumental in determining the reactivity of 6-Propyl-2h-pyran-2-one by computing global and local reactivity descriptors. These parameters help predict how the molecule will interact with other chemical species.

Local Reactivity Descriptors: These descriptors identify specific reactive sites within the molecule.

Molecular Electrostatic Potential (MEP): MEP maps are a valuable tool for visualizing the charge distribution on the molecule's surface. These maps reveal the regions most susceptible to electrophilic and nucleophilic attack. For 2H-pyran-2-one analogues, MEP calculations have identified the nitrogen atom and benzene (B151609) rings (in substituted derivatives) as key sites for interactions. mdpi.com

Average Local Ionization Energies (ALIE): The ALIE on the molecule's surface indicates the energy required to remove an electron from a specific point. Regions with low ALIE values are prone to electrophilic attack. In related pyranone derivatives, the lowest ALIE values were found above benzene rings, marking them as sites of high reactivity. mdpi.com

Table 1: Calculated Quantum Chemical Parameters for 2H-Pyran-2-one Derivatives This table presents representative data from studies on polysubstituted 2H-pyran-2-ones to illustrate the types of descriptors calculated. The values are indicative and would vary for this compound.

| Descriptor | Definition | Typical Value Range (eV) | Significance |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 5.5 | Chemical reactivity and stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.0 to -5.0 | Escaping tendency of electrons |

| Electrophilicity Index (ω) | μ² / (2η) where η = (ELUMO - EHOMO) / 2 | 1.5 to 3.0 | Propensity to accept electrons |

Many 2H-pyran-2-one derivatives can exist in different tautomeric forms, and DFT calculations are crucial for understanding their relative stabilities and the energy landscape of their interconversion. scifiniti.comscifiniti.com For example, a study on 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, an analogue of the target compound, used the DFT/B3LYP/6-311G** level of theory to investigate its tautomerization. scifiniti.com

The calculations revealed two primary enol tautomers, with the 4-hydroxy enol form being significantly more stable, a finding supported by experimental X-ray data. scifiniti.comscifiniti.com The stability is often influenced by the formation of strong intramolecular hydrogen bonds. scifiniti.comnih.gov By calculating the Gibbs free energies, the populations of each tautomer can be predicted in different solvents, showing that while one form may dominate, the equilibrium can shift with solvent polarity. scifiniti.comscifiniti.comresearchgate.net For instance, the content of the less stable tautomer was found to increase in nonpolar solvents, although it remained the minor component. scifiniti.com

Table 2: Theoretical Tautomer Analysis for a 4-hydroxy-2H-pyran-2-one Analogue This table is based on findings for 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one and illustrates the approach to analyzing tautomeric equilibrium.

| Tautomer | Description | Relative Gibbs Free Energy (kcal/mol) | Predicted Population | Key Stabilizing Feature |

|---|---|---|---|---|

| Tautomer A | 4-hydroxy enol form | 0.00 | >87% | Intramolecular H-bond |

| Tautomer B | Alternative enol form | >1.20 | <13% | Less favorable H-bond |

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results to validate the computed structures. For 2H-pyran-2-one derivatives, DFT methods have been successfully used to reproduce experimental IR and Raman spectra. scifiniti.comscifiniti.com A study on a neopentyl-substituted pyranone found that the calculated vibrational spectrum for the most stable tautomer showed satisfactory agreement with experimental data, confirming the accuracy of the computational model. scifiniti.com Similarly, time-dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra. mdpi.comresearchgate.net These theoretical spectra aid in the assignment of experimental vibrational bands and provide a deeper understanding of the molecule's structural and electronic properties. scifiniti.comscifiniti.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of this compound, tracking its movements and interactions over time. These simulations are essential for understanding conformational changes and interactions with its environment.

MD simulations allow for the exploration of the conformational landscape of this compound, identifying the most stable arrangements of the molecule. mdpi.comnih.gov A key aspect of stability is the molecule's resistance to degradation. Computational studies on 2H-pyran-2-one analogues have investigated their stability towards autoxidation by calculating the bond dissociation energies for hydrogen abstraction (H-BDE). mdpi.com A high H-BDE value suggests that the molecule is stable, while a low value indicates potential susceptibility to forming genotoxic impurities during storage. mdpi.com For a series of pyranone derivatives, it was found that most were stable, with H-BDE values above the threshold of 85 kcal/mol. mdpi.com

MD simulations are particularly powerful for studying how this compound interacts with solvent molecules and potential pharmaceutical excipients. mdpi.com

Solvent Interactions: Simulations placing the molecule in a box of solvent molecules (e.g., water) can reveal detailed information about solvation. mdpi.comnih.gov By running simulations for a set duration (e.g., 10 ns), researchers can calculate average interaction energies and analyze hydrogen bonding patterns. mdpi.com For example, in a study of pyranone analogues, interaction energies with water were calculated, and the average number of hydrogen bonds formed between the compound and surrounding water molecules was determined to be approximately three for most derivatives. mdpi.com

Excipient Compatibility: MD simulations can streamline the selection of suitable excipients for formulation. By calculating the solubility parameters of both the active compound and various excipients, a compatible match can be identified. mdpi.com If the solubility parameters are similar, the components are likely to be miscible. For 2H-pyran-2-one derivatives, polyvinylpyrrolidone (B124986) was identified as a potentially highly compatible excipient using this computational screening method. mdpi.com

Table 3: MD Simulation Results for Interactions of 2H-Pyran-2-one Analogues with Water This table summarizes typical results from MD simulations on 2H-pyran-2-one derivatives to illustrate the insights gained.

| Parameter | Description | Typical Findings |

|---|---|---|

| Interaction Energy | Average energy of interaction between the solute and water molecules. | -63 to -77 kcal/mol |

| Hydrogen Bonds | Average number of hydrogen bonds formed with water. | ~3 |

| Radial Distribution Function (RDF) | Describes the probability of finding a water molecule at a certain distance from an atom of the solute. | Provides detailed insight into the local solvation shell structure. |

Molecular Docking Studies for Ligand-Target Binding Affinity (e.g., 6PP binding to PlYY1)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a compound.

In a study investigating the antifungal activities of 6-pentyl-2H-pyran-2-one (6PP), a close analog of this compound, molecular docking was used to identify potential molecular targets in the pathogenic oomycete Peronophythora litchii. mdpi.com The study explored the binding of 6PP to several proteins associated with the Target of Rapamycin (TOR) pathway, which is crucial for fungal growth and pathogenesis. mdpi.com

The binding energy, a key metric from docking studies, indicates the stability of the ligand-receptor complex; a lower binding energy suggests a more stable interaction. A binding energy below -5.0 kcal/mol is generally considered to indicate a strong binding capability. mdpi.com The analysis revealed that 6PP formed stable interactions with four key proteins: PlYY1, PlCytochrome C, PlSpm1, and PlrhoH12. mdpi.com These findings suggest that the antifungal activity of 6PP may be mediated through its interaction with these targets in the TOR pathway. mdpi.com

The specific binding energies calculated for the interaction between 6-pentyl-2H-pyran-2-one (6PP) and its protein targets are detailed below.

| Protein Target | Function | Binding Energy (kcal/mol) |

|---|---|---|

| PlYY1 | Transcription Factor | -5.6 |

| PlCytochrome C | Apoptosis-related Cytochrome C | -5.2 |

| PlSpm1 | Putative TOR pathway negative regulator | -6.0 |

| PlrhoH12 | Putative TOR pathway negative regulator | -6.2 |

This table presents the results of protein-ligand binding analyses for 6-pentyl-2H-pyran-2-one (6PP), a compound structurally similar to this compound. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.comresearchgate.net The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a series of compounds are correlated with changes in their biological activities. researchgate.netnih.gov These models are widely used in medicinal chemistry to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs. mdpi.com

A QSAR model is expressed as a mathematical equation: Activity = f (Physicochemical Properties and/or Structural Properties) + error mdpi.com

The process involves several key steps:

Data Set Selection: A set of compounds with known biological activities is selected. For this compound, this would involve a series of pyranone derivatives tested against a specific biological target.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to establish a mathematical relationship between the descriptors and the biological activity. nih.govresearchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.net

While specific QSAR studies on this compound are not detailed in the available literature, research on other pyranone derivatives has demonstrated the utility of this approach. For instance, QSAR models have been developed for pyrano[2,3-d]pyrimidine derivatives to predict their antimicrobial and anticancer activities. nih.gov Such models help identify the key structural features that govern the bioactivity of the pyranone scaffold.

| QSAR Component | Description | Example for a Pyranone Derivative |

|---|---|---|

| Biological Activity (Dependent Variable) | The measured biological effect to be predicted. | Antifungal IC50 (µM) |

| Molecular Descriptors (Independent Variables) | Numerical values representing molecular properties. | Topological Polar Surface Area (TPSA), Molecular Weight (MW), LogP (lipophilicity) |

| Statistical Method | Algorithm used to create the correlation model. | Multiple Linear Regression (MLR) |

| Validation Metrics | Statistical parameters to assess model quality. | Correlation coefficient (R²), Cross-validated R² (Q²) |

This conceptual table illustrates the components of a hypothetical QSAR model for predicting the bioactivity of pyranone derivatives.

In Silico Assessment of Chemical Stability (e.g., autoxidation sensitivity)

In silico methods are valuable for predicting the chemical stability of compounds, including their susceptibility to degradation pathways like autoxidation. Autoxidation is a process of oxidation by atmospheric oxygen that can lead to the formation of potentially genotoxic impurities during storage. mdpi.com

One computational approach to assess this stability is the calculation of Bond Dissociation Energies (BDE), specifically for hydrogen abstraction (H-BDE). A lower H-BDE value indicates that a hydrogen atom is more easily abstracted, making the compound more susceptible to autoxidation. mdpi.com A common threshold suggests that compounds with H-BDE values below approximately 85 kcal/mol may be prone to autoxidation. mdpi.com

A computational study on a series of 2H-pyran-2-one analogues investigated their stability towards autoxidation by calculating H-BDE values using Density Functional Theory (DFT). mdpi.com The study identified specific hydrogen atoms on each molecule that were most likely to be abstracted. While this compound was not explicitly included, the results for related structures provide insight into the stability of the pyranone ring system. For most of the studied derivatives, the H-BDE values were well above the 85 kcal/mol threshold, indicating good stability against autoxidation. However, one derivative, designated RS-6, had an H-BDE value of approximately 83 kcal/mol, suggesting potential susceptibility. mdpi.com

This type of analysis is crucial for identifying potential stability issues early in the drug development process, allowing for structural modifications to improve the compound's shelf-life and safety profile.

| Compound | Lowest H-BDE (kcal/mol) | Stability Assessment |

|---|---|---|

| RS-1 | > 85 | Stable |

| RS-2 | > 85 | Stable |

| RS-3 | > 85 | Stable |

| RS-4 | > 85 | Stable |

| RS-5 | > 85 | Stable |

| RS-6 | ~83 | Potentially susceptible to autoxidation |

This table summarizes the calculated H-BDE values and inferred stability for a series of 2H-pyran-2-one analogues, demonstrating the in silico method for assessing autoxidation sensitivity. mdpi.com

Advanced Research Applications

Utilization as a Synthetic Intermediate

The 2H-pyran-2-one ring is a versatile scaffold in organic synthesis, known for its reactivity and utility as a building block for more complex molecules. umich.edu The presence of electrophilic centers and a conjugated diene system makes it susceptible to a variety of chemical transformations.

The 2H-pyran-2-one framework is a well-established precursor for the synthesis of a multitude of heterocyclic and carbocyclic compounds. umich.edu The pyran-2-one ring can undergo interesting rearrangement reactions when treated with various nucleophiles, leading to the formation of diverse heterocyclic systems like pyridines, pyrimidines, pyrazoles, and thiophenes. researchgate.net These reactions often involve the opening of the pyran ring followed by cyclization with the reagent. researchgate.net

Furthermore, 2H-pyran-2-ones are valuable synthons for constructing functionally diverse aromatic and heteroaromatic systems. mdpi.com They can also serve as key starting materials in the synthesis of highly functionalized spirocyclic ketals. For instance, research has demonstrated the synthesis of spirocyclic ketals through the carbanion-induced ring transformation of 2H-pyran-2-one derivatives with reagents like 1,4-cyclohexanedione (B43130) monoethylene ketal under alkaline conditions. mdpi.com While these examples establish the general utility of the 2H-pyran-2-one scaffold, specific studies detailing the use of 6-propyl-2H-pyran-2-one as a precursor for these transformations are not extensively documented in current literature. The principles, however, suggest its potential as a valuable starting material for generating molecular diversity.

Applications in Agrochemistry and Pest Control Research (non-human contexts)

Volatile organic compounds (VOCs) produced by microorganisms play a crucial role in ecological interactions, including those relevant to agriculture. Research has identified this compound as a volatile compound emitted by the soil fungi Trichoderma viride and Trichoderma asperellum. researchgate.net Species of Trichoderma are widely recognized as biocontrol agents due to their ability to antagonize plant pathogens.

The closely related analogue, 6-pentyl-2H-pyran-2-one (6-PP), is a major and well-studied VOC from Trichoderma species. nih.gov Extensive research has demonstrated the potent antifungal properties of 6-PP against a broad range of plant pathogenic fungi, including various species of Fusarium, Aspergillus, and Sclerotinia. mdpi.comnih.gov This has spurred research into using 6-PP and the fungi that produce it for crop protection and the preservation of post-harvest fruit. nih.gov

In addition to its antifungal activity, 6-pentyl-2H-pyran-2-one acts as a kairomone, a chemical signal that benefits the receiver, for certain insect pests. It has been identified as a potent attractant for the New Zealand flower thrips (Thrips obscuratus), a pest that is drawn to ripening peaches where 6-PP is also found as a volatile. nih.gov This discovery opens avenues for using the compound in monitoring and control strategies for this pest. nih.gov

Given that this compound is naturally produced by biocontrol fungi, it is an active area of research to determine if it shares the antifungal or kairomonal properties of its pentyl analogue, which could lead to its use in non-human pest and pathogen control contexts. researchgate.net

| Related Compound | Observed Application/Activity | Context | Source |

| 6-Pentyl-2H-pyran-2-one (6-PP) | Antifungal activity | Plant pathogen control | mdpi.comnih.gov |

| 6-Pentyl-2H-pyran-2-one (6-PP) | Kairomone (attractant) | Pest monitoring (New Zealand flower thrips) | nih.gov |

| Viridepyronone (6-(4-oxopentyl)-2H-pyran-2-one) | Antifungal activity | Plant pathogen control (Sclerotium rolfsii) | nih.gov |

Research in Flavor and Fragrance Chemistry (study of its contribution to aroma profiles)

The lactone ring structure is a common feature in many natural and synthetic compounds valued for their aromatic properties. Research into the flavor and fragrance profile of this compound is informed by the characteristics of structurally similar molecules.

The well-researched analogue, 6-pentyl-2H-pyran-2-one, is noted for its distinct coconut-like aroma and is consequently utilized as a flavoring agent in food products and as a component in perfumes and other scented products. smolecule.com Its presence in ripe peaches contributes to the fruit's characteristic aroma. nih.gov

| Related Compound | Aroma/Flavor Profile | Identified In | Source |

| 6-Pentyl-2H-pyran-2-one | Coconut-like | Ripe peaches, Trichoderma fungi | nih.govsmolecule.com |

| xi-Tetrahydro-6-propyl-2H-pyran-2-one (δ-Octalactone) | Not specified in detail | Fats, oils, fruits | foodb.ca |

Q & A

Q. What are the optimal synthetic routes for 6-Propyl-2H-pyran-2-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound can be achieved via acid-catalyzed cyclization of β-ketoesters or through multicomponent reactions. For example:

- Step 1 : Start with ethyl acetoacetate and propionaldehyde under acidic conditions (e.g., sulfuric acid) to form a β-ketoester intermediate .

- Step 2 : Cyclize the intermediate using heat (130–150°C) and catalytic acid, followed by ice-water quenching to precipitate the product .

- Purification : Recrystallization from ethanol/water yields >85% purity.

Q. Key Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 130–140°C | Higher yields above 130°C |

| Acid Catalyst | H₂SO₄ (5 mmol) | Excess acid reduces selectivity |

| Reaction Time | 10–15 min | Prolonged heating degrades product |

Q. How can this compound be characterized using spectroscopic and chromatographic methods?

Methodological Answer :

- IR Spectroscopy : Look for carbonyl (C=O) stretches at 1715–1740 cm⁻¹ and conjugated C=C bonds at 1630–1650 cm⁻¹ .

- NMR :

- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can contradictions in bioactivity data for this compound across studies be systematically resolved?

Methodological Answer : Contradictions often arise from variations in experimental design (e.g., fungal strains, concentration ranges). To address this:

- Comparative Assays : Test the compound against Botrytis cinerea and Trichoderma spp. under standardized MIC protocols .

- Dose-Response Analysis : Use logistic regression to model EC₅₀ values (e.g., 10–50 μM range) and assess statistical significance (p < 0.05) .

- Structural Analogues : Compare activity with homologs (e.g., 6-heptyl-2H-pyran-2-one) to identify structure-activity relationships (SAR) .

Q. What mechanistic insights explain this compound’s antifungal activity, and how can they be validated?

Methodological Answer :

Q. How do substituent modifications (e.g., chain length, unsaturation) impact the biological activity of 2H-pyran-2-one derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.